N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)11-19-17(22)12-21-18(23)9-8-15(20-21)16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOMXAODICDTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of the target compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Core Structure Variations
- Pyridazine vs. Pyrimidine: The target compound’s 1,6-dihydropyridazine core differs from pyrimidine derivatives (e.g., compound 1) in electronic distribution and hydrogen-bonding capacity.
- Tetrahydropyrimidine (B12/B13) : Saturation of the pyrimidine ring in B12/B13 reduces aromaticity, possibly increasing conformational flexibility for target binding .
Substituent Effects
- Thiophen-2-yl vs. Thietan-3-yloxy : The thiophene’s planar aromatic structure enhances lipophilicity, whereas the thietan group in compound 1 introduces ring strain, which may affect metabolic stability or receptor interactions .
- Pyrazol-1-yl (Compound in ) : Pyrazole’s hydrogen-bond acceptor capacity contrasts with thiophene’s purely hydrophobic nature, suggesting divergent biological targets .
- Sulfamoylphenyl (B12/B13) : This substituent significantly improves aqueous solubility and is associated with sulfonamide-based therapeutics, such as diuretics or antibiotics .
Biological Activity
N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide, with CAS number 1049174-24-4, is a novel compound that has garnered attention due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, and biological activities, particularly focusing on its antimicrobial and antitumor properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 353.4 g/mol. The compound features a pyridazine ring fused with a thiophene moiety, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₂S |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 1049174-24-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine and thiophene rings. While specific synthetic pathways are not detailed in the search results, similar compounds have been synthesized using techniques such as cyclization and functional group modifications.
Antimicrobial Activity
Research has indicated that compounds containing heterocyclic structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene and pyridazine can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural components suggest potential efficacy against pathogens.
Antitumor Activity
The antitumor potential of related compounds has been documented extensively. For example, heterocyclic compounds have been reported to induce apoptosis in cancer cells by disrupting microtubule dynamics during mitosis. A study on similar pyridazine derivatives demonstrated their ability to arrest the cell cycle in the G2/M phase in HeLa cells, leading to increased cytotoxicity against various cancer cell lines .
Case Studies
- Pyridazine Derivatives : A study involving pyridazine derivatives showed that modifications in the thiophene moiety enhanced their cytotoxic effects against cancer cell lines such as HeLa and K562. The mechanism was attributed to the inhibition of tubulin polymerization.
- Thiophene Compounds : Research on thiophene-containing compounds revealed their ability to inhibit cell proliferation in breast cancer models. The presence of the thiophene ring was crucial for enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
